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molecular formula C9H13BrN2O3S B8386261 5-Bromo-pyridine-3-sulfonic acid (2-hydroxy-1,1-dimethyl-ethyl)-amide

5-Bromo-pyridine-3-sulfonic acid (2-hydroxy-1,1-dimethyl-ethyl)-amide

Cat. No. B8386261
M. Wt: 309.18 g/mol
InChI Key: LCBUGQLLOZRCFS-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

To a solution of commercially available 2-amino-2-methyl-1-propanole (478 mg, 5 mmol) and Et3N (0.75 mL, 5 mmol) in THF (50 mL) at 0° C. was added portionwise added 5-bromo-pyridine-3-sulfonyl chloride [CAS-No. 65001-21-0] (according to J. Org. Chem. 1989, 54(2), 389) (1.28 g, 5 mmol) and the mixture was stirred at 23° C. for 1 h. The reaction is worked up by neutralization with 5% citric acid, extracted with EtOAc, washed with sat. NaHCO3-sol. and brine, dried over Na2SO4, filtered and concentrated to give a light brown solid, which was purified by trituration with heptane/diethyl ether gave the title compound as a white solid (1.25 g, 82%). MS (ISP) 309.2 [(M+H)+], 311.1 [(M+2+H)+]; mp 112° C.
[Compound]
Name
2-amino-2-methyl-1-propanole
Quantity
478 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
CC[N:3](CC)CC.[Br:8][C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[N:13][CH:14]=1.C(O)(=O)[CH2:20][C:21]([CH2:26]C(O)=O)([C:23](O)=[O:24])O>C1COCC1>[OH:24][CH2:23][C:21]([NH:3][S:15]([C:11]1[CH:12]=[N:13][CH:14]=[C:9]([Br:8])[CH:10]=1)(=[O:17])=[O:16])([CH3:26])[CH3:20]

Inputs

Step One
Name
2-amino-2-methyl-1-propanole
Quantity
478 mg
Type
reactant
Smiles
Name
Quantity
0.75 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.28 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with sat. NaHCO3-sol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown solid, which
CUSTOM
Type
CUSTOM
Details
was purified by trituration with heptane/diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(C)(C)NS(=O)(=O)C=1C=NC=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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